2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine
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Overview
Description
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and a trifluoromethyl-substituted pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the azetidine ring, and finally, the introduction of the trifluoromethyl group on the pyridine ring. Common reagents used in these reactions include various alkylating agents, bases, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions or enzyme active sites, while the azetidine ring may enhance the compound’s binding affinity and selectivity. The trifluoromethyl group can increase the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar biological activities.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another imidazole-containing compound with potential therapeutic applications.
1,2-Bis((1H-imidazol-1-yl)methyl)benzene: A compound with two imidazole rings, used in coordination chemistry.
Uniqueness
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine is unique due to its combination of an imidazole ring, an azetidine ring, and a trifluoromethyl-substituted pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15F3N4 |
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Molecular Weight |
296.29 g/mol |
IUPAC Name |
2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C14H15F3N4/c1-10-18-5-6-20(10)7-11-8-21(9-11)13-4-2-3-12(19-13)14(15,16)17/h2-6,11H,7-9H2,1H3 |
InChI Key |
GNBIGKHUGADAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=CC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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